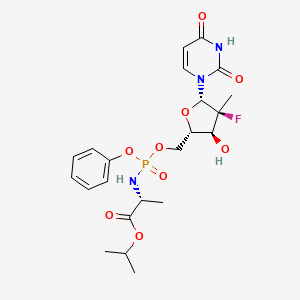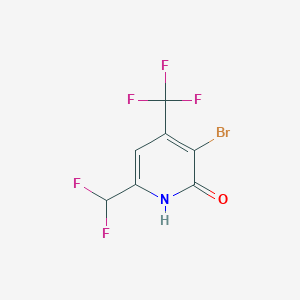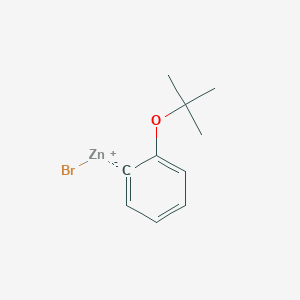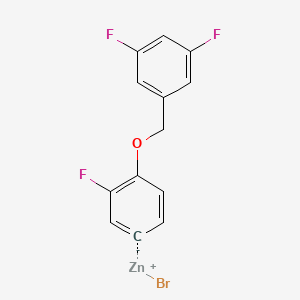
4-(3',5'-DifluorobenZyloxy)-3-fluorophenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of fluorine atoms in its structure enhances its reactivity and selectivity, making it a useful tool in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide typically involves the reaction of 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-(3’,5’-Difluorobenzyloxy)-3-fluorophenyl bromide+Zn→4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: It can participate in redox reactions, although these are less common.
Coupling reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling.
Common Reagents and Conditions:
Palladium catalysts: Often used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the electrophile used. For example, coupling with an aryl halide would yield a biaryl compound.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of complex organic molecules: Used in the formation of carbon-carbon bonds.
Pharmaceuticals: Useful in the synthesis of drug intermediates.
Biology:
Labeling studies: The fluorine atoms can be used as markers in biological studies.
Medicine:
Drug development: Helps in the synthesis of fluorinated compounds, which often have improved pharmacokinetic properties.
Industry:
Material science: Used in the synthesis of fluorinated polymers and other materials.
Mecanismo De Acción
The mechanism by which 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The presence of fluorine atoms increases the electron density on the aromatic ring, enhancing its reactivity. The compound can participate in oxidative addition and reductive elimination steps, especially in palladium-catalyzed cross-coupling reactions.
Comparación Con Compuestos Similares
- 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylboronic acid
- 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylmagnesium bromide
Comparison:
- Reactivity: The zinc compound is generally more reactive than its boronic acid counterpart but less reactive than the magnesium bromide variant.
- Selectivity: The presence of fluorine atoms in the zinc compound provides higher selectivity in reactions compared to non-fluorinated analogs.
- Stability: The zinc compound is more stable in THF compared to the magnesium bromide variant, which is more sensitive to moisture.
This detailed article provides a comprehensive overview of 4-(3’,5’-Difluorobenzyloxy)-3-fluorophenylzinc bromide, 025 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H8BrF3OZn |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1,3-difluoro-5-[(2-fluorobenzene-4-id-1-yl)oxymethyl]benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-5-9(6-11(15)7-10)8-17-13-4-2-1-3-12(13)16;;/h2-7H,8H2;1H;/q-1;;+2/p-1 |
Clave InChI |
UEZLGPSQFWLQOG-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(C=[C-]1)F)OCC2=CC(=CC(=C2)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


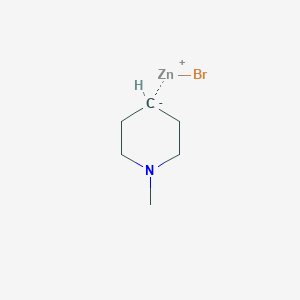
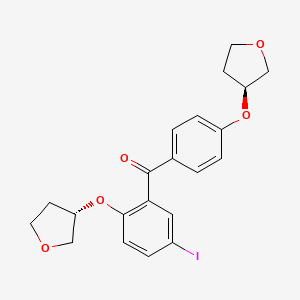
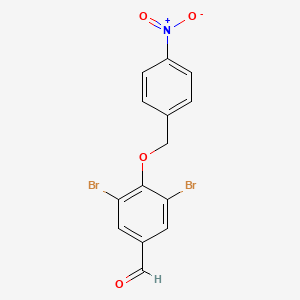

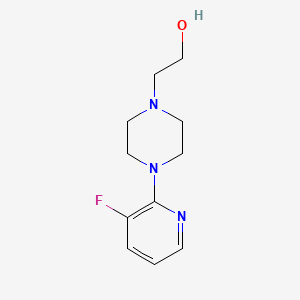

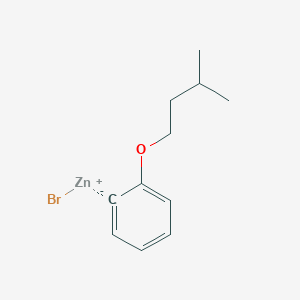
![2-[(4-Phenyl-1,3-thiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14887318.png)
